molecular formula C96H149ClF3N23O23S2 B10828344 (4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid

Cat. No.: B10828344
M. Wt: 2149.9 g/mol
InChI Key: IKHHLNSSOGABIQ-FWCZREQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

YAP-TEAD-IN-1 (TFA) is a potent and competitive peptide inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17-mer peptide that shows a higher binding affinity to TEAD1 compared to YAP. It is primarily used in scientific research to study the YAP-TEAD interaction, which plays a crucial role in the Hippo signaling pathway, a pathway involved in regulating organ size, cell proliferation, and apoptosis .

Preparation Methods

The synthesis of YAP-TEAD-IN-1 (TFA) involves organic synthesis techniques and specific reagents. The compound is a 17-mer peptide with a sequence of Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, with a disulfide bridge between Hcy4 and Cys13 . The preparation of this compound typically requires peptide synthesis methods, including solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

YAP-TEAD-IN-1 (TFA) primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions. Common reagents used in its synthesis include protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and reducing agents like dithiothreitol (DTT) for disulfide bridge formation . The major product formed from these reactions is the final 17-mer peptide with the desired sequence and disulfide bridge.

Scientific Research Applications

YAP-TEAD-IN-1 (TFA) has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study protein-protein interactions and the development of inhibitors for these interactions. In biology, it is used to investigate the role of the YAP-TEAD interaction in the Hippo signaling pathway, which is crucial for cell proliferation, apoptosis, and organ size regulation . In medicine, YAP-TEAD-IN-1 (TFA) is used to explore potential therapeutic targets for cancer treatment, as the YAP-TEAD interaction is often dysregulated in various cancers .

Properties

Molecular Formula

C96H149ClF3N23O23S2

Molecular Weight

2149.9 g/mol

IUPAC Name

(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C93H144ClN23O21S2.C2HF3O2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;3-2(4,5)1(6)7;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);(H,6,7);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;;/m0../s1

InChI Key

IKHHLNSSOGABIQ-FWCZREQHSA-N

Isomeric SMILES

C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C.C(=O)(C(F)(F)F)O

Canonical SMILES

C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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